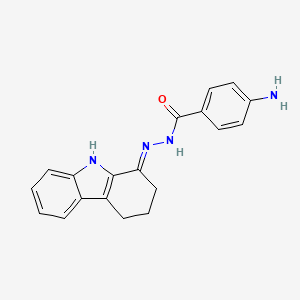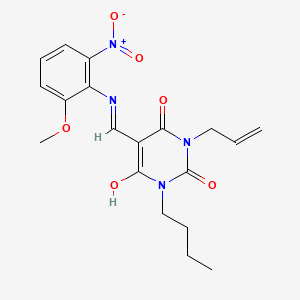![molecular formula C15H21N3O2 B1190290 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1190290.png)
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features an imidazole ring, a cyclohexane ring, and a dimethyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology, chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 1-(3-Aminopropyl)imidazole
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
- 2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-9-METHYL-3-{(Z)-[3-(4-METHYLBENZYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE .
Uniqueness
What sets 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione apart is its unique combination of an imidazole ring and a cyclohexane ring with a dimethyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H21N3O2 |
|---|---|
Poids moléculaire |
275.35g/mol |
Nom IUPAC |
3-hydroxy-2-(3-imidazol-1-ylpropyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H21N3O2/c1-15(2)8-13(19)12(14(20)9-15)10-16-4-3-6-18-7-5-17-11-18/h5,7,10-11,19H,3-4,6,8-9H2,1-2H3 |
Clé InChI |
HAKKODBLIBLGTM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NCCCN2C=CN=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1H-Indol-3-yl)-vinyl]-3-(4-nitro-phenyl)-3H-quinazolin-4-one](/img/structure/B1190207.png)

![2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B1190209.png)
![2-[2-(1H-indol-3-yl)vinyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B1190210.png)

![Methyl 2-([1,4]benzodioxino[2,3-b]quinoxalin-1-ylcarbonyl)hydrazinecarboxylate](/img/structure/B1190214.png)

![ethyl 4-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B1190220.png)
![Methyl 2-[(E)-(1-butyl-6-hydroxy-2,4-dioxo-3-prop-2-enylpyrimidin-5-yl)methylideneamino]thiophene-3-carboxylate](/img/no-structure.png)
![1-butyl-3-(3-chloropropyl)-5-[(2,4-dichloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1190224.png)
![1-allyl-3-butyl-5-{[4-(dimethylamino)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1190225.png)

![2-amino-3-[(4-bromophenyl)diazenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1190227.png)
